molecular formula C18H19NO2 B12566116 N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide CAS No. 195969-33-6

N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide

Cat. No.: B12566116
CAS No.: 195969-33-6
M. Wt: 281.3 g/mol
InChI Key: CIVUWEFAAUJFDW-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide is an organic compound with a molecular formula of C18H19NO2. It is known for its unique structure, which includes a phenyl group, a methylphenyl group, and an acetamide group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetic anhydride and ammonium acetate to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Methylphenyl)acetamide
  • N-(4-Methylphenyl)-3-oxo-1-pyrazolidinecarboxamide
  • N-(4-Methylphenyl)-3-oxo-1-pyrazolidinecarboxamide

Comparison: N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For example, the presence of both phenyl and methylphenyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

195969-33-6

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-[1-(4-methylphenyl)-3-oxo-3-phenylpropyl]acetamide

InChI

InChI=1S/C18H19NO2/c1-13-8-10-15(11-9-13)17(19-14(2)20)12-18(21)16-6-4-3-5-7-16/h3-11,17H,12H2,1-2H3,(H,19,20)

InChI Key

CIVUWEFAAUJFDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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